molecular formula C21H25N3O2 B3743703 N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide

N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide

Katalognummer B3743703
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: OIKKDGIWUJTXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide targets BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to downstream activation of various signaling pathways that promote cell survival and proliferation. N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide inhibits BTK by binding to its active site, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to have significant biochemical and physiological effects in preclinical studies. In CLL and MCL cell lines, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of rheumatoid arthritis and lupus, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to reduce inflammation and improve disease symptoms. These effects are likely due to the inhibition of B-cell receptor signaling and downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying B-cell receptor signaling. N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide also has high selectivity for BTK, minimizing off-target effects and reducing the risk of toxicity. However, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has a relatively short half-life, which may require frequent dosing in in vivo studies.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Preclinical studies have shown that N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide synergizes with other B-cell receptor signaling inhibitors, such as ibrutinib and venetoclax, to induce apoptosis in CLL and MCL cells. Another area of interest is the development of more potent and selective BTK inhibitors. N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has shown promising results in preclinical studies, but there is still room for improvement in terms of potency and selectivity. Finally, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide may have potential applications in other diseases beyond B-cell malignancies and autoimmune disorders. Future studies may explore its potential in other types of cancer or inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and lupus. These findings suggest that N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide may have broad therapeutic potential in the treatment of various diseases.

Eigenschaften

IUPAC Name

N-[4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16(25)19-5-9-21(10-6-19)24-13-11-23(12-14-24)15-18-3-7-20(8-4-18)22-17(2)26/h3-10H,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKKDGIWUJTXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.